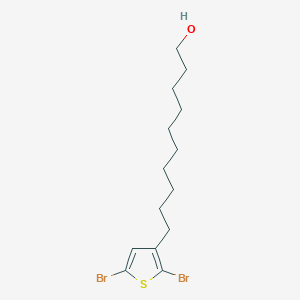
10-(2,5-Dibromothiophen-3-yl)decan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2,5-Dibromothiophen-3-yl)decan-1-ol is a chemical compound with the molecular formula C14H22Br2OS It is characterized by the presence of a thiophene ring substituted with two bromine atoms at positions 2 and 5, and a decanol chain attached at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2,5-Dibromothiophen-3-yl)decan-1-ol typically involves the bromination of thiophene followed by the attachment of the decanol chain. One common method includes the following steps:
Bromination of Thiophene: Thiophene is reacted with bromine in the presence of a catalyst to yield 2,5-dibromothiophene.
Attachment of Decanol Chain: The 2,5-dibromothiophene is then reacted with a decanol derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
10-(2,5-Dibromothiophen-3-yl)decan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atoms can be reduced to form a thiophene derivative with fewer substituents.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or Grignard reagents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Thiophene derivatives with fewer bromine atoms.
Substitution: Thiophene derivatives with various functional groups.
Scientific Research Applications
10-(2,5-Dibromothiophen-3-yl)decan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 10-(2,5-Dibromothiophen-3-yl)decan-1-ol exerts its effects depends on its interactions with molecular targets. The bromine atoms and thiophene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The decanol chain can also affect the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiophene: A simpler compound with similar bromine substitution but without the decanol chain.
3-Thiophenedecanol: Similar structure but without bromine atoms.
Uniqueness
10-(2,5-Dibromothiophen-3-yl)decan-1-ol is unique due to the combination of the brominated thiophene ring and the decanol chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
503311-22-6 |
|---|---|
Molecular Formula |
C14H22Br2OS |
Molecular Weight |
398.2 g/mol |
IUPAC Name |
10-(2,5-dibromothiophen-3-yl)decan-1-ol |
InChI |
InChI=1S/C14H22Br2OS/c15-13-11-12(14(16)18-13)9-7-5-3-1-2-4-6-8-10-17/h11,17H,1-10H2 |
InChI Key |
YGBQYFNDYYRMOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1CCCCCCCCCCO)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


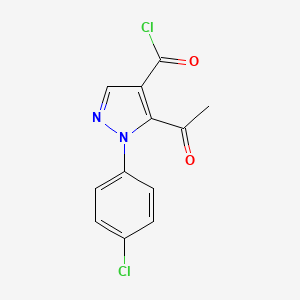

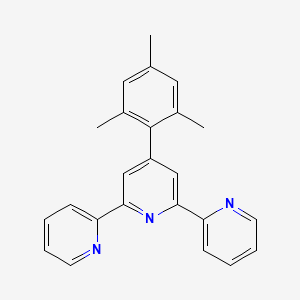
![2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one](/img/structure/B14230739.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy-2,1-phenylenecarbonyloxy)]dibenzoic acid](/img/structure/B14230746.png)
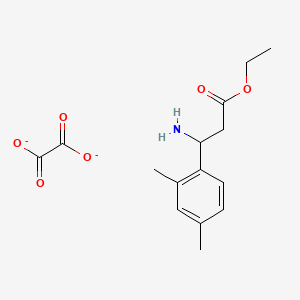
![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-4-fluoro-](/img/structure/B14230754.png)
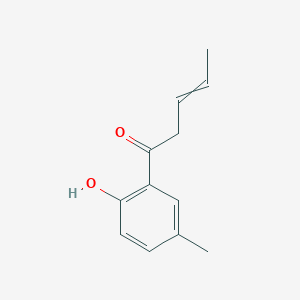
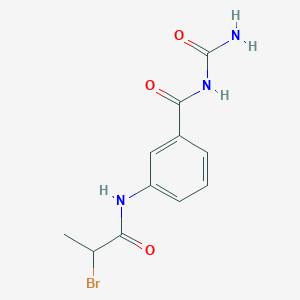
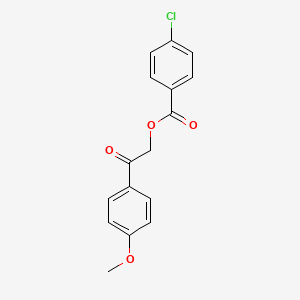
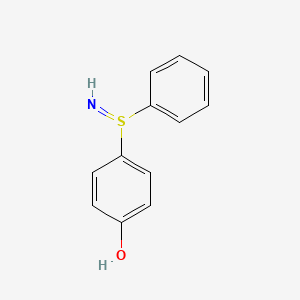
![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14230790.png)
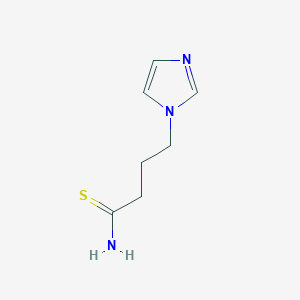
![2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate](/img/structure/B14230796.png)
